molecular formula C11H15N5O3S B2792546 1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-imidazole-4-sulfonamide CAS No. 1797090-93-7

1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-imidazole-4-sulfonamide

货号 B2792546
CAS 编号: 1797090-93-7
分子量: 297.33
InChI 键: FQBBIXJLSNWGET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-imidazole-4-sulfonamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies and autoimmune diseases.

作用机制

Although the mechanism of action of TAK-659 is well understood, further studies are needed to elucidate its effects on other signaling pathways and cellular processes.
5. Optimization of pharmacokinetics: Further studies are needed to optimize the pharmacokinetic properties of TAK-659, including its half-life and bioavailability, to improve its efficacy and reduce potential off-target effects.
In conclusion, TAK-659 is a promising research tool and potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. Further studies are needed to determine its safety and efficacy in clinical trials and optimize its pharmacokinetic properties and combination regimens.

实验室实验的优点和局限性

TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to inhibit B-cell receptor signaling and downstream pathways, and its potential to induce apoptosis and inhibit proliferation of B-cells. However, TAK-659 has some limitations, including its relatively short half-life and potential off-target effects.

未来方向

There are several potential future directions for research on TAK-659. These include:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of CLL and other B-cell malignancies. Further studies are needed to determine its safety and efficacy in these patient populations.
2. Combination therapy: TAK-659 has shown promising results in combination with other therapies, such as venetoclax and rituximab. Further studies are needed to optimize combination regimens and determine their efficacy in different patient populations.
3. Autoimmune diseases: BTK inhibitors, including TAK-659, have shown potential as treatments for autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine their safety and efficacy in these indications.
4.

合成方法

The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid, and the coupling of this intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride. The final product is obtained after purification and isolation using column chromatography.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies.

属性

IUPAC Name

1-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-15-6-11(12-8-15)20(17,18)14-9-4-13-16(5-9)10-2-3-19-7-10/h4-6,8,10,14H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBBIXJLSNWGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。